4-Hydroxy-3-methoxyphenylacetonitrile
Overview
Description
4-Hydroxy-3-methoxyphenylacetonitrile is a chemical compound that has been studied in various contexts due to its relevance in the synthesis of other compounds and its presence in biological systems. For instance, it is structurally related to homovanillic acid, a metabolite that can be found in increased amounts in the urine of patients with neuroblastoma, pheochromocytoma, and Parkinson's disease .
Synthesis Analysis
The synthesis of 4-hydroxy-3-methoxyphenylacetonitrile has been improved by using KF/Al2O3 as a dehydrant, starting from vanillin and proceeding through multiple steps to achieve optimal reaction conditions . Another study describes the preparation of this compound via protection of hydroxyl, reduction, chloridization, and nitrilation, with the process overcoming traditional synthesis route defects . Additionally, a general synthesis method for related hydroxy- and methoxyindoles, which could be applicable to the synthesis of 4-hydroxy-3-methoxyphenylacetonitrile, involves cyanoalkylation of O-protected nitrophenols followed by catalytic hydrogenation .
Molecular Structure Analysis
The molecular structure of 4-hydroxy-3-methoxyphenylacetonitrile has been confirmed through various analytical techniques, including IR spectra, elemental analysis, and 1H NMR . These methods ensure the correct identification of the compound and its purity, which is crucial for its application in further chemical reactions and biological studies.
Chemical Reactions Analysis
The chemical reactivity of compounds structurally related to 4-hydroxy-3-methoxyphenylacetonitrile has been explored in several studies. For example, the synthesis and reactivity of a novel pyrimidine derivative, which could potentially be used as a building block for constructing nitrogen heterocyclic compounds, have been investigated . Schiff bases have also been synthesized using related compounds, demonstrating the versatility of these molecules in forming new chemical entities with potential antimicrobial activity .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of 4-hydroxy-3-methoxyphenylacetonitrile are not detailed in the provided papers, related compounds have been shown to possess characteristics that influence their reactivity and stability. For instance, the acid-catalyzed hydrolysis rates of certain glucuronates with a similar methoxyphenyl structure have been measured, indicating the susceptibility of ester bonds to acid hydrolysis . Additionally, the hydrolysis kinetics of methoxy functions in a related azo compound have been studied, revealing different pathways and reactivity differences between methoxy groups .
Scientific Research Applications
Synthesis and Process Improvement
- Synthesis Methods :
- 4-Hydroxy-3-methoxyphenylacetonitrile has been synthesized from vanillin using various methods. One study improved the synthesis process by using KF/Al2O3 as a dehydrant, determining optimal reaction conditions for better yield and efficiency (Lai Yi-tian, 2012).
- Another research focused on synthesizing this compound from vanillin, through steps like hydroxyl protection, reduction, chloridization, and nitrilation, achieving high yields under optimal conditions (Chen Ying-qi, 2007).
Chemical Analysis and Detection
- Analysis in Biological Samples :
- Studies have developed methods for determining 4-Hydroxy-3-methoxyphenylacetic acid (a related compound) in biological samples, such as urine and cerebrospinal fluid, using techniques like liquid chromatography and electrochemical detection (Fujita et al., 1983), (Morrisey & Shihabi, 1979).
Safety And Hazards
properties
IUPAC Name |
2-(4-hydroxy-3-methoxyphenyl)acetonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c1-12-9-6-7(4-5-10)2-3-8(9)11/h2-3,6,11H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDVYWMWQCJEYTC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CC#N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00196275 | |
Record name | 4-Hydroxy-3-methoxyphenylacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00196275 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxy-3-methoxyphenylacetonitrile | |
CAS RN |
4468-59-1 | |
Record name | (4-Hydroxy-3-methoxyphenyl)acetonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4468-59-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Hydroxy-3-methoxyphenylacetonitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004468591 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Hydroxy-3-methoxyphenylacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00196275 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-hydroxy-3-methoxyphenylacetonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.491 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-HYDROXY-3-METHOXYPHENYLACETONITRILE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KBJ5T7NP94 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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